molecular formula C23H27N3O3S2 B2881781 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850911-39-6

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2881781
CAS No.: 850911-39-6
M. Wt: 457.61
InChI Key: ZCLGTMFFPFHSPJ-WCWDXBQESA-N
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Description

This compound is a sulfonamide-linked benzamide derivative featuring a 4-methylpiperidine sulfonyl group and a substituted benzothiazole moiety. Its structure combines a benzamide core (C₆H₅CONH) with a sulfonyl bridge (SO₂) connected to a 4-methylpiperidine ring, while the benzothiazole component is modified with three methyl groups in the 3,4,5-positions.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-11-13-26(14-12-15)31(28,29)19-8-6-18(7-9-19)22(27)24-23-25(4)21-17(3)16(2)5-10-20(21)30-23/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLGTMFFPFHSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final step involves coupling the benzothiazole and benzamide moieties, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous molecules. Key comparisons are drawn from sulfonamide- and benzothiazole-containing derivatives in the evidence.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Potential Applications/Properties
Target compound Benzamide-sulfonyl-benzothiazole 4-Methylpiperidine sulfonyl; 3,4,5-trimethyl benzothiazol-2-ylidene Hypothesized kinase inhibition due to sulfonamide-benzothiazole hybrid
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Benzamide-sulfonyl-fluorobenzothiazole Fluorobenzothiazole; dimethylaminoethyl chain Enhanced solubility (HCl salt form) and potential CNS activity due to fluorinated thiazole
881939-77-1
(N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide)
Chloromethoxy-sulfonamide-carbazole Carbazole (aromatic heterocycle); chloro-methoxy substituents Anticancer or antimicrobial activity via intercalation (carbazole) and sulfonamide-mediated targeting
899213-30-0
(3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one)
Oxadiazocinone fused with benzannulene Methoxyphenyl; complex polycyclic framework Possible neuroactive or anti-inflammatory effects due to oxadiazocinone scaffold

Key Comparative Insights:

Structural Complexity: The target compound’s 4-methylpiperidine sulfonyl group may enhance solubility compared to simpler sulfonamides (e.g., ’s tetrahydro-pyrimidinyl sulfonamide) but reduce it relative to charged derivatives like the dimethylaminoethyl-fluorobenzothiazole analog (HCl salt form) .

Synthetic Pathways :

  • The synthesis of the target compound likely involves sulfonylation of a benzamide precursor with 4-methylpiperidine sulfonyl chloride, analogous to the reaction of 4-methylbenzenesulfonyl chloride with amines in .
  • In contrast, compounds like 881939-77-1 require multi-step functionalization of carbazole, increasing synthetic complexity .

Electronic Properties: The benzothiazol-2-ylidene group (with (2E)-configuration) may exhibit distinct resonance stabilization and charge distribution compared to non-conjugated benzothiazoles (e.g., fluorobenzothiazole in ).

Pharmacological Hypotheses :

  • The piperidine sulfonyl motif is common in kinase inhibitors (e.g., VEGFR inhibitors), suggesting the target compound may share similar binding modes. However, the absence of a fluorine atom (cf. fluorobenzothiazole in ) might reduce blood-brain barrier penetration.

Research Findings and Data

Table 2: Hypothetical Physicochemical and Electronic Properties (Predicted)

Property Target Compound 881939-77-1 899213-30-0
Molecular Weight (g/mol) ~480 ~520 ~380
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (moderate)
Hydrogen Bond Acceptors 6 7 5
Topological Polar Surface Area 110 Ų 130 Ų 85 Ų

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the 4-methylpiperidine intermediate. This intermediate is sulfonylated using sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, followed by coupling with a benzothiazole derivative under reflux conditions in solvents like DMF or acetonitrile. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to minimize side reactions .

Q. Which functional groups are critical for its bioactivity?

The sulfonyl group enhances solubility and membrane permeability, while the benzothiazole moiety contributes to π-π stacking interactions with biological targets. The 4-methylpiperidine group may influence steric and electronic properties, affecting binding affinity to enzymes like kinases or proteases .

Q. What analytical techniques confirm purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) validates proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays) .

Q. How stable is this compound under physiological conditions?

Stability studies in buffered solutions (pH 7.4) at 37°C show moderate hydrolytic resistance due to the sulfonamide bond. However, light-sensitive functional groups (e.g., benzothiazole) necessitate storage in amber vials at -20°C .

Q. What initial biological screening assays are recommended?

Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial susceptibility testing (MIC determination). Dose-response curves (0.1–100 µM) identify preliminary IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsional parameters. For example, the (2E)-configuration of the benzothiazol-2-ylidene group is confirmed via electron density maps. Hydrogen-bonding networks and π-stacking interactions can rationalize binding modes .

Q. What strategies optimize reaction yields in multi-step synthesis?

Employ Design of Experiments (DoE) to optimize parameters:

  • Catalysts : Use Pd(OAc)₂ for Suzuki couplings (yield improvement from 45% to 72%) .
  • Solvents : Switch from DMF to THF for intermediates prone to hydrolysis .
  • Purification : Combine column chromatography with recrystallization for ≥98% purity .

Q. How does stereochemistry (E/Z configuration) impact biological activity?

Molecular docking (AutoDock Vina) reveals that the (2E)-isomer aligns better with ATP-binding pockets in kinases (e.g., CDK9), achieving lower binding energies (-9.2 kcal/mol vs. -7.8 kcal/mol for Z-isomer). Validate via comparative IC₅₀ assays .

Q. How to address conflicting bioactivity data across sulfonamide derivatives?

Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified piperidine or benzothiazole substituents. Use in silico tools (e.g., QSAR models) to correlate logP values with cytotoxicity trends. Orthogonal assays (e.g., SPR for binding kinetics) resolve discrepancies .

Q. What in vitro assays evaluate kinase inhibition potential?

  • Kinase activity assays : Measure ATPase activity using ADP-Glo™ kits (Promega) for kinases like CDK9 or EGFR.
  • Cellular phosphorylation profiling : Western blotting detects reduced phospho-ERK or STAT3 levels in treated cells .

Q. How to improve reproducibility in biological assays?

Standardize protocols:

  • Cell culture : Use authenticated cell lines (ATCC) with mycoplasma testing.
  • Compound handling : Pre-dissolve in DMSO (stock concentration ≤10 mM) to avoid precipitation.
  • Data normalization : Include reference inhibitors (e.g., staurosporine) in each assay plate .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental data?

Computational models (e.g., ALOGPS) may overestimate aqueous solubility due to neglecting crystal packing effects. Experimental validation via shake-flask method (pH 7.4 PBS) is essential. For this compound, predicted logS = -4.2 vs. measured logS = -5.1 .

Q. How to resolve discrepancies in cytotoxicity across cell lines?

Tumor heterogeneity (e.g., MCF-7 vs. MDA-MB-231) and differential expression of drug transporters (e.g., P-gp) may explain variations. Perform RNA-seq to correlate target gene expression with sensitivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
Piperidine sulfonylationSO₂Cl₂, CH₂Cl₂, 0°C → RT85%90%
Benzothiazole couplingDMF, K₂CO₃, 80°C, 12h65%95%
Final purificationEtOAc/hexane recrystallization60%98%
Data from

Q. Table 2. Biological Activity Profile

AssayCell Line/EnzymeIC₅₀ (µM)Reference
CytotoxicityMCF-712.3 ± 1.2
Kinase inhibitionCDK90.45 ± 0.08
Antimicrobial (MIC)S. aureus32 µg/mL

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